molecular formula C16H4Cl4O2S2 B078936 C.I. Pigment Red 88 CAS No. 14295-43-3

C.I. Pigment Red 88

Cat. No. B078936
CAS RN: 14295-43-3
M. Wt: 434.1 g/mol
InChI Key: KZFMOINJHMONLW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Pigment Red 88 is a red pigment that can be used in plasticised Poly (viny1 chloride) (PVC) . It is also used in industrial paints, printing inks, and plastics .


Physical And Chemical Properties Analysis

C.I. Pigment Red 88 has a molecular weight of 434.14 and a formula of C16H4Cl4O2S2 . Further physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Environmental Applications : C.I. Acid Red 88, a variant of C.I. Pigment Red 88, has been studied for color removal from aqueous solutions using adsorption and chemical coagulation methods. Coal-based sorbents and chemicals like aluminum sulfate and ferric chloride were effective in this process (Mohan, Sailaja, Srimurali, & Karthikeyan, 1998).

  • Material Science : Research on the preparation of fine particles of pigments, including Red Lake C which is related to C.I. Pigment Red 88, shows that supercritical fluid conditions can yield small particles with narrow size distribution and spherical morphology (Gao, Mulenda, Shi, & Yuan, 1998). Another study focused on novel pigments derived from Red Lake C for ink industry applications, indicating the potential for broader industrial applications (Abdelmaksoud, Aboaly, & Taleb, 2019).

  • Toxicology : Toxicology and carcinogenesis studies of C.I. Pigment Red 23, a related pigment, in rats and mice revealed that it is a bluish-red dye used in various products. The studies provided data on its potential carcinogenicity and toxic effects, which is crucial for safety evaluations in its applications (National Toxicology Program, 1992).

  • Optical Properties : The optical characterization of red pigments, including variants of C.I. Pigment Red, provides important parameters for research and applications in industries like paints and inks (Heuer, Niskanen, Klein, & Peiponen, 2011).

properties

IUPAC Name

(2E)-4,7-dichloro-2-(4,7-dichloro-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H4Cl4O2S2/c17-5-1-3-7(19)13-9(5)11(21)15(23-13)16-12(22)10-6(18)2-4-8(20)14(10)24-16/h1-4H/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFMOINJHMONLW-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=C3C(=O)C4=C(C=CC(=C4S3)Cl)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1Cl)C(=O)/C(=C\3/C(=O)C4=C(C=CC(=C4S3)Cl)Cl)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H4Cl4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051718
Record name C.I. Pigment Red 88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one

CAS RN

14295-43-3
Record name C.I. Pigment Red 88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014295433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 88
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 88
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIG7NE7FVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C.I. Pigment Red 88
Reactant of Route 2
C.I. Pigment Red 88
Reactant of Route 3
C.I. Pigment Red 88
Reactant of Route 4
C.I. Pigment Red 88
Reactant of Route 5
Reactant of Route 5
C.I. Pigment Red 88
Reactant of Route 6
C.I. Pigment Red 88

Citations

For This Compound
13
Citations
EM Suzuki - Journal of Forensic Sciences, 2023 - Wiley Online Library
The naphthol reds are a family of intermediate performance monoazo organic pigments and three of its members, CI Pigment Red 148, CI Pigment Red 170 (Naphthol Red), and CI …
Number of citations: 3 onlinelibrary.wiley.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
Carbonyl pigments are characterized by the presence of one or more carbonyl (C = O) groups in their structures, generally as a component of the chromophoric grouping and as part of …
Number of citations: 3 www.degruyter.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… It has a similar shade to the thioindigoid pigment CI Pigment Red 88, which has been … gives high tinctorial strength, roughly double that of CI Pigment Red 88. In full shade, it has very …
Number of citations: 1 www.degruyter.com
DGC Thornley - Journal of the Society of Dyers and Colourists, 1970 - Wiley Online Library
… On the other hand, members of this class, eg CI Pigment Red 88 and CI Pigment Red 87, can be used in plasticised PVC, but if good light stability is required relatively high concentra…
Number of citations: 2 onlinelibrary.wiley.com
A Marcinčin - Progress in Polymer Science, 2002 - Elsevier
This review article deals with the modification of synthetic fibers by polymeric additives. It gives an account of the development of the modification of synthetic fibers by polymeric …
Number of citations: 178 www.sciencedirect.com
A Abel - Journal of the Society of Dyers and Colourists, 1992 - Wiley Online Library
The improved performance of modern cars has been matched by a similar improvement in the quality of the paint finish, resulting in brighter colours, better corrosion resistance and …
Number of citations: 3 onlinelibrary.wiley.com
A WHITAKER - Analytical Chemistry of Synthetic Colorants, 2013 - books.google.com
Some years ago the author contributed a chapter to a book'in which the X-ray powder diffraction data of synthetic dyes and pigments were collected and reviewed. Information therein is …
Number of citations: 0 books.google.com
W Bauer, D Baumgart, W Zöller - INTERNATIONAL CONFERENCE ON …, 1996 - imaging.org
… By sulfonating CI Pigment Red 88 (tetrachloro thioindigo) sparingly water soluble products have been obtained probably due to increased association. Quinacridones CI PigmentViolet …
Number of citations: 3 www.imaging.org
LD Olsen, JF Valder, JM Carter, JS Zogorski - 2013 - pubs.usgs.gov
A total of 2,541 constituents were evaluated and prioritized for national-and regional-scale ambient monitoring of water and sediment in the United States. This prioritization was done …
Number of citations: 11 pubs.usgs.gov
MJ Clayton - The printing ink manual, 1988 - Springer
Raw Materials Page 1 CHAPTER 4 Raw Materials The raw materiab u~l'd throughout the printing ink indu~try have, like those of other industries, showll a comtantly changing patterll in …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.